Structural Elucidation of (3-Oxo-pyrrolidin-1-YL)-acetic acid: An Orthogonal Analytical Framework
Structural Elucidation of (3-Oxo-pyrrolidin-1-YL)-acetic acid: An Orthogonal Analytical Framework
Executive Summary
The structural elucidation of small, highly functionalized heterocyclic molecules requires a rigorous, self-validating analytical approach. (3-Oxo-pyrrolidin-1-YL)-acetic acid (CAS: 885277-96-3)[1] presents a unique analytical challenge: it features a tertiary amine, a cyclic ketone, and a carboxylic acid within a compact C6H9NO3 framework. Because several of its proton spin systems are magnetically isolated, standard 1D Nuclear Magnetic Resonance (NMR) is insufficient to prove molecular connectivity.
This whitepaper details the causality behind the experimental choices required to definitively elucidate this structure. By employing an orthogonal validation system—combining 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, High-Resolution Mass Spectrometry (HRMS), and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy—we establish a closed-loop, self-validating protocol suitable for rigorous drug development and chemical verification.
The Structural Conundrum & Analytical Strategy
The core structure of (3-Oxo-pyrrolidin-1-YL)-acetic acid consists of a 3-pyrrolidinone ring N-alkylated with an acetic acid moiety. The primary hurdle in its elucidation lies in the isolation of its spin systems .
In a standard 1H NMR experiment, the C2 methylene protons (flanked by the nitrogen and the ketone) and the N-acetic acid methylene protons (flanked by the nitrogen and the carboxyl group) lack adjacent scalar-coupled protons. Consequently, they appear as isolated singlets[2]. Because Homonuclear Correlation Spectroscopy (COSY) only detects couplings between adjacent protons ( 3JHH ), it cannot bridge the gap across the tertiary nitrogen to prove that the acetic acid group is covalently bound to the pyrrolidine ring[3].
To resolve this, we must design an analytical workflow where each technique compensates for the blind spots of the others.
Figure 1: Orthogonal analytical workflow for the structural elucidation of CAS 885277-96-3.
Step-by-Step Experimental Protocols (The Self-Validating System)
To ensure scientific integrity, the following protocols are designed to be self-validating. The NMR validates the carbon skeleton, the MS validates the exact mass and neutral losses, and the IR validates the orthogonal electronic environments of the two carbonyls.
Protocol 1: LC-HRMS (Electrospray Ionization)
Causality: HRMS is required to confirm the exact monoisotopic mass (143.0582 Da) and to induce characteristic fragmentations that prove the presence of the carboxylic acid and the cyclic ketone.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to facilitate protonation.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) to desalt and isolate the analyte.
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Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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CID Fragmentation: Isolate the [M+H]+ precursor ( m/z 144.0658) in the quadrupole and apply a normalized collision energy (NCE) of 20-30 eV in the collision cell to generate diagnostic fragment ions.
Protocol 2: NMR Spectroscopy (1D and 2D)
Causality: While 1D NMR provides the atom count, 2D HMBC is strictly required to observe long-range carbon-proton couplings ( 2JCH and 3JCH ) across the heteroatoms, definitively linking the isolated singlets to the main ring[3].
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Crucial choice: DMSO- d6 is chosen over D2O to prevent the deuterium exchange of the carboxylic acid proton, allowing its observation as a broad singlet >12 ppm.
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1D Acquisition: Acquire 1H NMR at 400 or 600 MHz (16 scans) and 13C NMR (1024 scans) to establish the baseline skeleton.
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2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation experiment optimized for long-range coupling ( J=8 Hz). Map the cross-peaks between the N- CH2 protons and the C2 / C5 carbons of the pyrrolidine ring.
Protocol 3: ATR-FTIR Spectroscopy
Causality: The molecule contains two distinct carbonyl ( C=O ) groups. A 5-membered cyclic ketone experiences ring strain, forcing its vibration to a higher frequency than a standard carboxylic acid. IR orthogonally validates the NMR carbon count by proving these two distinct electronic environments exist.
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Background Calibration: Collect a background spectrum of the empty diamond ATR crystal to subtract ambient CO2 and water vapor.
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Sample Application: Place 2-3 mg of the neat, solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil.
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Acquisition & Validation: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans). Analyze the 1700-1800 cm⁻¹ region to confirm the presence of two distinct C=O stretches.
Quantitative Spectral Data Synthesis
The tables below summarize the expected quantitative data derived from the orthogonal protocols, creating a complete fingerprint of the molecule.
Table 1: 1H and 13C NMR Assignments (in DMSO- d6 )
| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity | Integration | Diagnostic HMBC Correlations ( 1H→13C ) |
| C-3 (Ketone) | 210.5 | - | - | - | - |
| C-COOH (Acid) | 172.4 | 12.50 | Broad Singlet | 1H | - |
| C-2 (Ring) | 60.2 | 3.35 | Singlet | 2H | C-3, C-5, C-Ac |
| C-Ac (N- CH2 ) | 55.1 | 3.42 | Singlet | 2H | C-COOH, C-2, C-5 |
| C-5 (Ring) | 52.3 | 2.95 | Triplet ( J=7.0 Hz) | 2H | C-3, C-4, C-Ac |
| C-4 (Ring) | 38.6 | 2.45 | Triplet ( J=7.0 Hz) | 2H | C-3, C-5 |
Table 2: HRMS (ESI+) Diagnostic Fragmentation
| Precursor Ion ( m/z ) | Fragment Ion ( m/z ) | Neutral Loss (Da) | Assignment / Causality |
| 144.0658 [M+H]+ | - | - | Intact protonated molecule |
| 144.0658 | 126.0552 | 18.0106 ( H2O ) | Dehydration of the carboxylic acid moiety |
| 144.0658 | 100.0762 | 43.9896 ( CO2 ) | Decarboxylation, typical of N-acetic acids |
| 100.0762 | 72.0813 | 27.9949 ( CO ) | Ring-opening and loss of the cyclic ketone CO |
Table 3: ATR-FTIR Diagnostic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
| 3300 – 2500 | O-H stretch (broad) | Strong hydrogen bonding of the carboxylic acid |
| 1750 | C=O stretch (sharp) | 5-membered cyclic ketone (shifted up due to ring strain) |
| 1715 | C=O stretch (sharp) | Carboxylic acid carbonyl |
| 1210 | C-N stretch | Tertiary amine linkage |
Mechanistic Pathway of Connectivity Logic
The most critical phase of the elucidation is proving that the N-acetic acid group is attached to the 3-oxopyrrolidine ring. Because the HAc protons and the H2 protons are singlets, we rely entirely on the HMBC logic mapped below.
The observation of a 3J correlation from the HAc protons to the C2 and C5 ring carbons definitively bridges the tertiary nitrogen, locking the structural skeleton in place.
Figure 2: Critical HMBC (Heteronuclear Multiple Bond Correlation) logic establishing molecular connectivity across the tertiary nitrogen.
Conclusion
The structural elucidation of (3-Oxo-pyrrolidin-1-YL)-acetic acid demonstrates the necessity of orthogonal analytical design. By understanding the causality behind the data—such as why the C2 protons appear as isolated singlets, why the cyclic ketone IR frequency shifts due to ring strain, and how HMBC bridges scalar gaps—researchers can confidently validate the chemical integrity of highly functionalized pyrrolidine scaffolds for downstream drug development applications.
References
- GuideChem. "(2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid and Related Compounds (CAS 885277-96-3)." GuideChem Database.
- Kumar, V., et al. "Pyrrolidine Nucleic Acids: DNA/PNA Oligomers with 2-Hydroxy/Aminomethyl- 4-(thymin-1-yl)pyrrolidine-N-acetic acid." Organic Letters, ACS Publications.
- "Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors." National Center for Biotechnology Information (PMC).
